molecular formula C12H9BrN2O4S B12071277 4-Bromo-3-nitro-N-phenylbenzenesulfonamide

4-Bromo-3-nitro-N-phenylbenzenesulfonamide

Cat. No.: B12071277
M. Wt: 357.18 g/mol
InChI Key: OOFFTBMVBFHOOR-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H9BrN2O4S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a nitro group, and a phenyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitro-N-phenylbenzenesulfonamide typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. One common method includes the use of pyridine as a base and dichloromethane as a solvent. The reaction is carried out at room temperature, and the product is purified using silica gel column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly employed.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like azido or thiocyanato derivatives.

    Reduction Reactions: The major product is 4-bromo-3-amino-N-phenylbenzenesulfonamide.

Scientific Research Applications

4-Bromo-3-nitro-N-phenylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitro-N-phenylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-nitro-N-phenylbenzenesulfonamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H9BrN2O4S

Molecular Weight

357.18 g/mol

IUPAC Name

4-bromo-3-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H9BrN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H

InChI Key

OOFFTBMVBFHOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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